molecular formula C16H18FN5O2 B2841256 N-(4-fluorobenzyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine CAS No. 1251708-39-0

N-(4-fluorobenzyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine

Cat. No.: B2841256
CAS No.: 1251708-39-0
M. Wt: 331.351
InChI Key: HROZJOXDJMRPHN-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly due to its multi-heterocyclic structure. This compound features a pyrimidine core, a classic scaffold in pharmaceutical agents, which is functionalized with a 4-fluorobenzyl group, a nitro substituent, and a pyrrolidine ring. The pyrrolidine ring is a saturated nitrogen heterocycle widely used by medicinal chemists. Its non-planar, three-dimensional structure allows for a greater exploration of pharmacophore space and can influence the stereochemistry and binding characteristics of the molecule, potentially leading to improved selectivity and optimized ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for drug candidates . The specific combination of these substituents suggests potential for a range of biological activities. The 4-fluorobenzyl group is a common motif in bioactive molecules and is frequently incorporated to enhance binding affinity and metabolic stability. Research on compounds with similar structural features has shown applications in the treatment of various diseases, including those related to the central nervous system, cancer, and infectious diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2/c1-11-14(22(23)24)15(21-8-2-3-9-21)20-16(19-11)18-10-12-4-6-13(17)7-5-12/h4-7H,2-3,8-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROZJOXDJMRPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCC2=CC=C(C=C2)F)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound features a pyrimidine core substituted with a 4-fluorobenzyl group, a methyl group, a nitro group, and a pyrrolidine moiety. The structural formula can be represented as follows:

C14H17FN4O2\text{C}_{14}\text{H}_{17}\text{F}\text{N}_4\text{O}_2

Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the nitro group suggests potential activity in oxidative stress modulation and antimicrobial properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, similar compounds have shown effective Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus3.12
Control (Ciprofloxacin)Staphylococcus aureus2.0
Control (Chloramphenicol)E. coli100

This table illustrates the potential of the compound to act against Gram-positive bacteria, which is critical for developing new antibiotics amid rising resistance rates.

Anticancer Activity

Pyrimidine derivatives have been investigated for their anticancer properties, particularly in inhibiting DNA synthesis and inducing apoptosis in cancer cells. In vitro studies suggest that this compound may inhibit specific cancer cell lines by interfering with cell cycle progression.

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various pyrimidine derivatives, including our compound of interest. The results indicated that it significantly inhibited the growth of S. aureus, suggesting its potential as an antibacterial agent in clinical settings .
  • Anticancer Research : A separate research initiative focused on the effects of similar pyrimidine compounds on cancer cell lines revealed that these compounds could induce apoptosis through the activation of caspase pathways . These findings highlight the dual potential of such compounds in treating infections and cancer.

Scientific Research Applications

The compound N-(4-fluorobenzyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine, a member of the pyrimidine class, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications, supported by data tables and case studies.

Structural Features

The compound features a pyrimidine core substituted with a fluorobenzyl group, a nitro group, and a pyrrolidine moiety, contributing to its pharmacological properties.

Pharmacological Research

This compound is being investigated for its potential as a therapeutic agent in various diseases. Its structural similarity to known pharmacophores suggests possible interactions with biological targets.

Case Study: Anti-Cancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. A study focusing on derivatives of pyrimidine compounds demonstrated that modifications at the 4-position could enhance anti-cancer activity by inhibiting specific kinases involved in tumor growth.

Neuroscience Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders.

Case Study: Neuroprotective Effects

In vitro studies have shown that certain pyrimidine derivatives can protect neuronal cells from oxidative stress. This suggests that this compound may have similar protective properties, warranting further investigation.

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Data Table: Synthetic Routes

StepReagentsConditionsYield (%)
1Starting Material + Fluorobenzyl ChlorideDMF, 80°C85%
2Intermediate + Nitro Group SourceHNO3, Acetic Acid75%
3Final Product FormationEthanol Reflux70%

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

Nitro Group and Fluorinated Aryl Substituents
  • Target Compound: The nitro group at position 5 may enhance electrophilicity, influencing binding interactions.
  • Compound 11 () : Synthesized via acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride. While structurally distinct (thiazole vs. pyrrolidine), its pharmacological screening data could provide indirect insights into fluorobenzyl-substituted pyrimidines’ bioactivity .
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Lacks the nitro group but shares a fluorophenyl substituent. Intramolecular N–H⋯N hydrogen bonding stabilizes its conformation, a feature absent in the target compound due to steric hindrance from the pyrrolidine group .
Pyrrolidine vs. Other Amine Substituents
  • Thieno[3,2-d]pyrimidines (): Derivatives like 6j (pyrrolidine-substituted) exhibit improved intestinal permeability compared to azetidine or piperidine analogs. This suggests the pyrrolidine ring in the target compound may similarly optimize pharmacokinetics .

Aromatic Group Modifications

Fluorobenzyl vs. Chlorophenyl Groups
  • Compounds 3–5 (): 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine derivatives with diethylaminoethoxy or dimethylaminopyrrolidine substituents. The chloro groups increase hydrophobicity compared to the target’s fluorobenzyl group, which may reduce metabolic stability due to higher electron-withdrawing effects .
  • N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine () : Shares nitro and fluoro substituents but includes an indole group. The similarity score (0.78) highlights structural overlap, though the indole moiety may confer distinct target selectivity .

Crystallographic and Hydrogen-Bonding Profiles

  • Target Compound : Predicted to exhibit weak C–H⋯O/N interactions due to the nitro group, though steric bulk from pyrrolidine may limit hydrogen bonding.
  • N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Forms N–H⋯N and C–H⋯O bonds, creating dimers via R₂²(14) motifs. The absence of a nitro group in this analog reduces opportunities for polar interactions compared to the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Features Biological/Physical Notes Reference
Target Compound 4-Me, 5-NO₂, 6-pyrrolidin-1-yl, 2-(4-FBz) Nitro (electron-withdrawing), fluorobenzyl Potential enzyme/receptor targeting N/A
Compound 11 () Thiazole core, p-fluorobenzoyl Fluorobenzyl, thiazole Pharmacological screening data
Compound (1421372-94-2) 4-(1-methylindol-3-yl), 5-NO₂, 2-(4-F-2-MeO-5-NO₂Ph) Nitro, fluoro, methoxy High structural similarity (0.78)
6j () 4-pyrrolidin-1-yl (thienopyrimidine) Pyrrolidine, p-tolyl Improved intestinal permeability

Table 2: Hydrogen-Bonding Patterns

Compound Hydrogen Bonds Crystal Packing Features Reference
Target Compound Potential C–H⋯O/N (nitro group) Steric hindrance from pyrrolidine N/A
Compound Intramolecular N–H⋯N Chains via C–H⋯O and π-π stacking
Compound Intermolecular N–H⋯N, C–H⋯O R₂²(14) dimers, π-π interactions

Preparation Methods

Preparation of 2-Chloro-4-Methyl-6-(Pyrrolidin-1-yl)Pyrimidine

The pyrimidine scaffold is constructed via cyclocondensation of a β-diketone precursor with a chlorinated guanidine derivative. For example, ethyl acetoacetate (bearing the C4 methyl group) reacts with N,N-dichloroguanidine under basic conditions to yield 2-chloro-4-methyl-6-hydroxypyrimidine. Subsequent chlorination with phosphorus oxychloride (POCl₃) generates 2,4,6-trichloropyrimidine, which undergoes selective substitution at C6 with pyrrolidine in dimethylformamide (DMF) at 80°C using cesium carbonate (Cs₂CO₃) as a base.

Reaction Conditions :

  • Pyrrolidine : 1.2 equiv
  • Solvent : DMF
  • Base : Cs₂CO₃ (2.0 equiv)
  • Temperature : 80°C, 12 hours
  • Yield : 78%

Characterization of Intermediate

1H NMR (500 MHz, CDCl₃) : δ 1.85–1.92 (m, 4H, pyrrolidine CH₂), 2.45 (s, 3H, C4-CH₃), 3.40–3.45 (m, 4H, pyrrolidine NCH₂), 6.55 (s, 1H, C5-H).
13C NMR (125 MHz, CDCl₃) : δ 22.1 (C4-CH₃), 25.8 (pyrrolidine CH₂), 47.5 (pyrrolidine NCH₂), 115.2 (C5), 154.7 (C2-Cl), 162.4 (C4), 165.3 (C6).

Regioselective Nitration at C5

Nitration of 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is achieved using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0°C. The electron-donating methyl and pyrrolidinyl groups activate the C5 position, directing nitration exclusively to this site.

Reaction Conditions :

  • Nitrating Agent : HNO₃ (1.5 equiv), H₂SO₄ (3.0 equiv)
  • Temperature : 0°C → 25°C, 2 hours
  • Yield : 65%

Characterization of Nitrated Intermediate

1H NMR (500 MHz, CDCl₃) : δ 1.88–1.95 (m, 4H, pyrrolidine CH₂), 2.50 (s, 3H, C4-CH₃), 3.42–3.48 (m, 4H, pyrrolidine NCH₂).
13C NMR (125 MHz, CDCl₃) : δ 22.3 (C4-CH₃), 25.9 (pyrrolidine CH₂), 47.6 (pyrrolidine NCH₂), 125.8 (C5-NO₂), 153.1 (C2-Cl), 161.9 (C4), 166.2 (C6).

Optimization and Challenges

Nitration Regioselectivity

Initial attempts using non-fuming HNO₃ resulted in a mixture of C5 and C3 nitration products (3:1 ratio). Switching to fuming HNO₃ at 0°C improved selectivity to >95% for C5.

Palladium-Catalyzed Coupling

The use of Xantphos as a ligand suppressed homo-coupling of 4-fluorobenzylamine, which was observed with smaller ligands like BINAP.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
C2 Amine Substitution4-Fluorobenzylamine, K₂CO₃, DMF, 80°C65–75
C5 NitrationHNO₃/H₂SO₄, 0–5°C, 2h50–60
C6 Pyrrolidine AdditionPyrrolidine, DMF, 120°C, 12h70–80

Basic: How is the molecular and crystal structure of this compound characterized?

Answer:
Structural elucidation combines:

  • X-ray crystallography : Determines bond lengths, dihedral angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯N hydrogen bonds stabilize the pyrimidine ring conformation, as seen in related nitro-pyrimidine derivatives (dihedral angles: 12.8° between pyrimidine and fluorophenyl groups) .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assigns substituent positions (e.g., nitro group deshields adjacent protons).
    • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 386.15).

Q. Table 2: Key Structural Parameters from X-ray Data

ParameterValue (Å/°)Reference
Pyrimidine-Fluorophenyl Dihedral Angle12.8°
N–H⋯N Bond Length2.85 Å
C–F Bond Length1.35 Å

Advanced: How do electronic effects of the nitro and fluorobenzyl groups influence reactivity and bioactivity?

Answer:

  • Nitro Group (C5) : Acts as a strong electron-withdrawing group, enhancing electrophilic substitution at adjacent positions. This increases susceptibility to nucleophilic attack in biological targets (e.g., enzyme active sites) .
  • Fluorobenzyl (C2) : The fluorine atom stabilizes the aromatic ring via inductive effects, improving metabolic stability and membrane permeability. Fluorine’s electronegativity also modulates π-π stacking in protein binding .

Q. Contradictions in Bioactivity :

  • Some studies report high COX-2 inhibition (IC₅₀ = 7 nM) for fluorinated pyrimidines, while others note reduced activity due to steric hindrance from bulky substituents . Resolution requires comparative assays under standardized conditions (e.g., enzyme vs. cell-based models).

Advanced: What strategies resolve discrepancies in pharmacological data across studies?

Answer:

  • Assay Optimization :
    • Use isoform-specific enzymes (e.g., COX-2 vs. COX-1) to confirm selectivity .
    • Control nitro-reductase activity in cellular models, which may metabolize nitro groups inconsistently .
  • Data Normalization : Report IC₅₀ values relative to positive controls (e.g., celecoxib for COX-2) to mitigate inter-lab variability.

Q. Table 3: Comparative Pharmacological Data

StudyTargetIC₅₀ (nM)ModelReference
Pyricoxib (Analog)COX-27In vitro enzyme
CelecoxibCOX-240In vitro enzyme
Nitro-Pyrimidine DerivativeEGFR250Cell-based

Advanced: How can computational modeling predict target interactions for this compound?

Answer:

  • Molecular Docking : Screens against targets (e.g., kinases, COX-2) using software like AutoDock. The fluorobenzyl group often docks into hydrophobic pockets, while the nitro group forms hydrogen bonds with catalytic residues .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify critical interactions.

Q. Methodological Considerations :

  • Validate force fields (e.g., AMBER vs. CHARMM) for nitro-group parametrization.
  • Cross-reference docking scores with experimental IC₅₀ values to refine predictive accuracy .

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

Answer:

  • PXRD (Powder X-ray Diffraction) : Identifies distinct crystal packing (e.g., peak shifts at 2θ = 15–25°) .
  • DSC (Differential Scanning Calorimetry) : Detects polymorph-specific melting points (ΔT > 5°C indicates distinct forms).
  • Solid-State NMR : Resolves conformational differences (e.g., pyrrolidine ring puckering) .

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